3-(chloromethyl)-1-cyclopentyl-1H-pyrazole
Overview
Description
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a chloromethyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, cyclopentanone can be reacted with hydrazine hydrate to form 1-cyclopentyl-1H-pyrazole.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the pyrazole compound with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the pyrazole ring or the substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the pyrazole.
Scientific Research Applications
Chemistry
In chemistry, 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research into this compound could reveal similar or novel therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group could facilitate binding to active sites, while the cyclopentyl group might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopentyl group.
3-(Bromomethyl)-1-cyclopentyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Cyclopentyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is unique due to the combination of its chloromethyl and cyclopentyl substituents
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclopentylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQYBVQSTYEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258114 | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-19-5 | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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